4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide
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Overview
Description
2-(1-naphthalenyl)acetic acid [[amino-(4-methylphenyl)methylidene]amino] ester is a member of naphthalenes.
Scientific Research Applications
Anticancer Evaluation
One study involved the synthesis of derivatives including 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, which were evaluated for their anticancer potential. These compounds demonstrated moderate activity against breast cancer cell lines, highlighting their potential in oncology research (Salahuddin et al., 2014).
Photochemical Reactions
Another area of interest has been the photochemical reactions of related compounds. For instance, the study of N-methyl-1,2-naphthalenedicarboximide with alkenes revealed the formation of naphthazepinediones, indicating a potential for development in photochemical applications (Kubo et al., 1986).
Reverse Transcriptase Inhibitors
Compounds related to 4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide, like dihydro(alkylthio)(naphthylmethyl)oxopyrimidines, have been synthesized and tested as inhibitors of HIV-1, highlighting their potential in antiviral therapy (Mai et al., 1997).
Molecular Structure and Analysis
Further research has been done to understand the molecular structure and behavior of similar compounds. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and analyzed using various spectroscopic methods, providing insights into its molecular structure and properties (Sarojini et al., 2012).
Luminescence and Aggregation Properties
The luminescent properties and aggregation behavior of naphthalimide derivatives connected to benzoic acid chloride have been studied, indicating potential applications in materials science and photonics (Srivastava et al., 2017).
Properties
Molecular Formula |
C20H18N2O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C20H18N2O2/c1-14-9-11-16(12-10-14)20(21)22-24-19(23)13-17-7-4-6-15-5-2-3-8-18(15)17/h2-12H,13H2,1H3,(H2,21,22) |
InChI Key |
XOOXMKYGJFEMFJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=CC3=CC=CC=C32)/N |
SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CC3=CC=CC=C32)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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